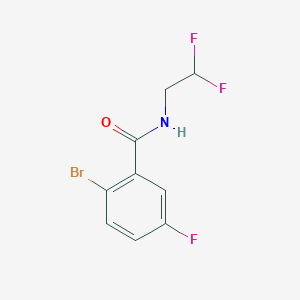
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide typically involves the following steps:
Fluorination: The addition of fluorine atoms to the ethyl group.
Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated intermediates with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(2,2-difluoroethyl)acetamide
- 2-Bromo-N-(2,2-difluoroethyl)-N-methyl-5-sulfamoylbenzamide
Uniqueness
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzamide structure provides distinct properties that can be leveraged in various scientific applications.
生物活性
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is a halogenated benzamide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoroethyl group, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical structure of this compound is characterized by the following:
- Chemical Formula : C₈H₈BrF₂N
- Molecular Weight : 236.06 g/mol
- Functional Groups : Amide, halogenated alkyl
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that halogenated benzamides can exhibit antimicrobial properties. The presence of the difluoroethyl group may enhance membrane permeability, contributing to this effect.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The bromine atom is hypothesized to facilitate interactions with active sites of target enzymes.
- Cellular Interactions : Investigations into cellular uptake mechanisms indicate that compounds with similar structures can modulate cellular signaling pathways.
The biological activity of this compound is thought to involve:
- Electrophilic Interactions : The electrophilic nature of the bromine atom allows it to participate in nucleophilic substitution reactions with biological macromolecules.
- Hydrogen Bonding : The amide group can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function.
- Allosteric Modulation : Similar compounds have been shown to bind at allosteric sites on receptors or enzymes, leading to changes in activity without directly competing with substrate binding.
Case Studies
-
Antimicrobial Efficacy
- A study demonstrated that halogenated benzamides exhibited significant antibacterial activity against various strains of bacteria. The incorporation of a difluoroethyl group was linked to increased potency due to enhanced lipophilicity and membrane penetration .
- Enzyme Inhibition
-
Cellular Signaling Modulation
- Investigations into the effects of difluoromethyl-containing compounds on cellular pathways indicated that these compounds could significantly influence signaling cascades involved in cell proliferation and apoptosis . This suggests a potential role for this compound in cancer therapeutics.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-2-1-5(11)3-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRUNWCVJFOZMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













